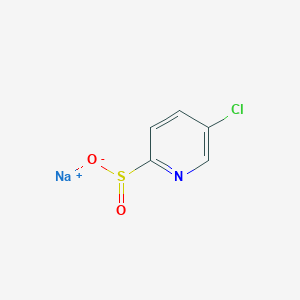
Sodium 5-chloropyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-chloropyridine-2-sulfinate is a chemical compound with the molecular formula C₅H₃ClNNaO₂S. It is a derivative of pyridine, where a chlorine atom is substituted at the 5-position and a sulfinate group at the 2-position. This compound is of significant interest in organic synthesis due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 5-chloropyridine-2-sulfinate can be synthesized through various methods. One common approach involves the reaction of 5-chloropyridine-2-sulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically proceeds in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pH, and reaction time. The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-chloropyridine-2-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinate group acts as a leaving group.
Oxidation and Reduction: The compound can be oxidized to form sulfonates or reduced to form sulfinic acids.
Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions with aryl halides, forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Sulfonates: Formed through oxidation reactions.
Sulfinic Acids: Result from reduction reactions.
Coupled Products: Various aryl derivatives are obtained through cross-coupling reactions.
Scientific Research Applications
Sodium 5-chloropyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sodium 5-chloropyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution, while the pyridine ring can engage in electrophilic aromatic substitution. These reactions are facilitated by the electron-withdrawing effects of the chlorine and sulfinate groups, which activate the pyridine ring towards nucleophilic attack .
Comparison with Similar Compounds
- Sodium 5-bromopyridine-2-sulfinate
- Sodium 5-fluoropyridine-2-sulfinate
- Sodium 5-iodopyridine-2-sulfinate
Comparison: Sodium 5-chloropyridine-2-sulfinate is unique due to the specific electronic and steric effects imparted by the chlorine atom. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative exhibits distinct reactivity patterns, making it particularly useful in certain synthetic applications. The chlorine atom’s moderate electronegativity and size provide a balance between reactivity and stability, which is advantageous in various chemical transformations .
Properties
Molecular Formula |
C5H3ClNNaO2S |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
sodium;5-chloropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4ClNO2S.Na/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
ZUINBSLWISKJRO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


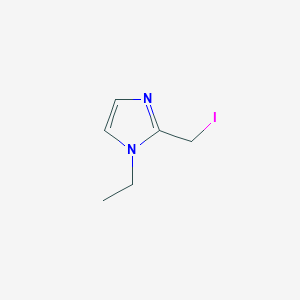
![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B11754551.png)
![ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11754558.png)
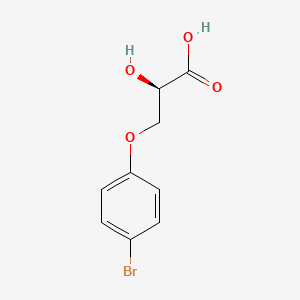

![tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B11754589.png)
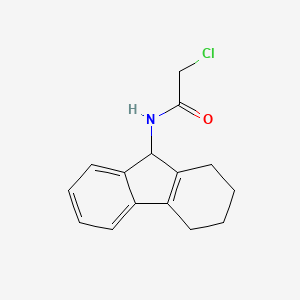
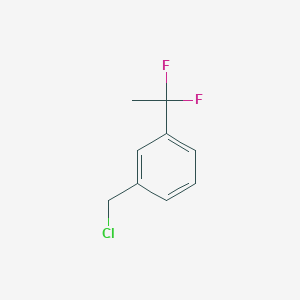
![1-(6,6-Dimethylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one](/img/structure/B11754612.png)
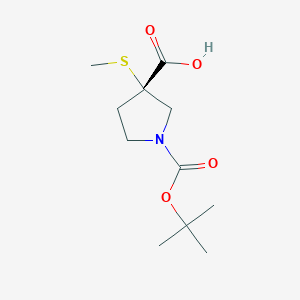
![[5-Methyl-2-(pentyloxy)phenyl]boranediol](/img/structure/B11754628.png)
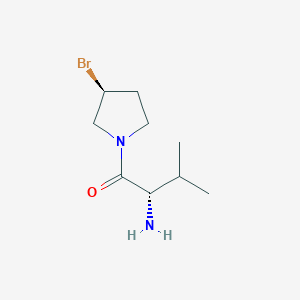
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11754633.png)
![6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B11754640.png)
